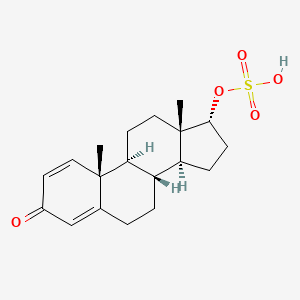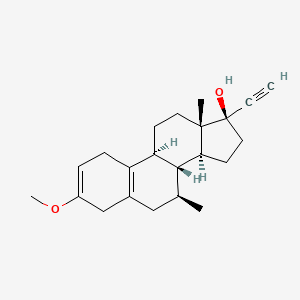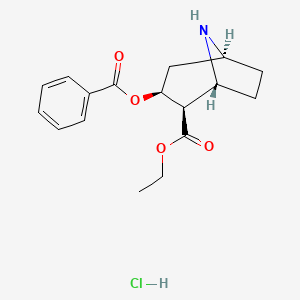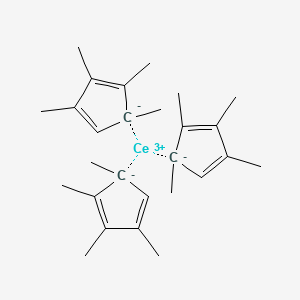
Tris(tetrametilciclopentadienil)cerio(III)
Descripción general
Descripción
Tris(tetramethylcyclopentadienyl)cerium(III) is an organometallic compound with the empirical formula C27H39Ce . It is a purple powder and is considered to be one of the most efficient glass polishing agents for precision optical polishing . It is generally immediately available in most volumes .
Molecular Structure Analysis
The molecular weight of Tris(tetramethylcyclopentadienyl)cerium(III) is 503.71 g/mol . The exact molecular structure would require more specific information such as X-ray diffraction data .
Chemical Reactions Analysis
Tris(tetramethylcyclopentadienyl)cerium(III) has been evaluated as a potential dopant source in Atomic Layer Deposition (ALE) and Chemical Vapor Deposition (CVD) of Ce-doped strontium sulfide (SrS:Ce) for thin-film electroluminescent display applications .
Aplicaciones Científicas De Investigación
C27H39Ce C_{27}H_{39}Ce C27H39Ce
, es un compuesto organometálico versátil con una amplia gama de aplicaciones en la investigación científica. A continuación, se presenta un análisis completo de sus aplicaciones únicas en diferentes campos:Metalurgia
En metalurgia, el Tris(tetrametilciclopentadienil)cerio(III) juega un papel crucial en la fabricación de acero. Se utiliza para eliminar el oxígeno y el azufre libres del acero formando oxisulfuros estables . Este proceso es vital para mejorar la calidad del acero, ya que también ayuda a unir elementos traza indeseables como el plomo y el antimonio, que de otro modo podrían afectar negativamente las propiedades del acero .
Pulido de Vidrio
Este compuesto se considera el agente más eficiente para el pulido óptico de precisión . Su aplicación en el pulido de vidrio aprovecha su capacidad para producir una superficie lisa y sin defectos, lo cual es esencial para componentes ópticos de alta calidad.
Catalizadores
Los compuestos de cerio, incluido el Tris(tetrametilciclopentadienil)cerio(III), son conocidos por sus propiedades catalíticas. Se utilizan en diversas reacciones químicas para acelerar la velocidad sin consumirse en el proceso .
Fósforos
En la producción de fósforos, que son sustancias que emiten luz cuando se exponen a la radiación, se utiliza el Tris(tetrametilciclopentadienil)cerio(III) debido a sus propiedades luminiscentes. Estos fósforos tienen aplicaciones en tecnologías de visualización e iluminación .
Energía Solar
El compuesto encuentra aplicaciones en la energía solar, donde se utiliza en materiales que requieren solubilidad no acuosa. Esto incluye el desarrollo de células solares y otros dispositivos que convierten la luz en electricidad .
Tratamiento de Aguas
En el tratamiento de aguas, el Tris(tetrametilciclopentadienil)cerio(III) forma parte de los procesos que implican la eliminación de contaminantes y la purificación del agua. Se puede utilizar en la síntesis de materiales que ayudan en la adsorción y descomposición de los contaminantes .
Deposición de Películas Delgadas
Por último, este compuesto también se utiliza en técnicas de deposición de películas delgadas, que son esenciales para crear recubrimientos de materiales a nanoescala. Estos recubrimientos tienen diversas aplicaciones, incluidos acabados protectores y componentes electrónicos .
Mecanismo De Acción
Target of Action
Tris(tetramethylcyclopentadienyl)cerium(III) is an organometallic compound The primary targets of this compound are not explicitly mentioned in the available literature
Result of Action
It’s known that organometallic compounds can have diverse effects at the molecular and cellular level, depending on their structure and the nature of the metal ion .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Tris(tetramethylcyclopentadienyl)cerium(III) plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s unique structure allows it to form stable complexes with biomolecules, influencing their activity and function. For instance, Tris(tetramethylcyclopentadienyl)cerium(III) can interact with metalloproteins, potentially altering their catalytic properties and affecting biochemical pathways .
Cellular Effects
The effects of Tris(tetramethylcyclopentadienyl)cerium(III) on cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Tris(tetramethylcyclopentadienyl)cerium(III) can affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, the compound’s interaction with cell signaling molecules can alter signal transduction, impacting various cellular processes.
Molecular Mechanism
At the molecular level, Tris(tetramethylcyclopentadienyl)cerium(III) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form stable complexes with enzymes can lead to either inhibition or activation of their catalytic activity . Furthermore, Tris(tetramethylcyclopentadienyl)cerium(III) can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tris(tetramethylcyclopentadienyl)cerium(III) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Tris(tetramethylcyclopentadienyl)cerium(III) remains stable under specific conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of Tris(tetramethylcyclopentadienyl)cerium(III) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, Tris(tetramethylcyclopentadienyl)cerium(III) can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
Tris(tetramethylcyclopentadienyl)cerium(III) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with key metabolic enzymes can influence the rate of biochemical reactions, leading to changes in metabolite concentrations . Additionally, Tris(tetramethylcyclopentadienyl)cerium(III) can affect the activity of cofactors, further modulating metabolic pathways.
Transport and Distribution
The transport and distribution of Tris(tetramethylcyclopentadienyl)cerium(III) within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
Tris(tetramethylcyclopentadienyl)cerium(III) exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for understanding the compound’s biochemical properties and its role in cellular processes.
Propiedades
IUPAC Name |
cerium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H13.Ce/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYOSWSTNAVLMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.[Ce+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39Ce | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


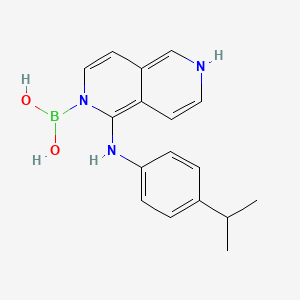
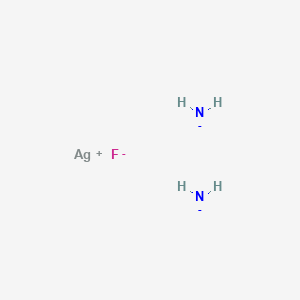
![BenzenaMine, 4-(2-oxa-6-azaspiro[3.3]hept-6-ylsulfonyl)-](/img/structure/B1514349.png)
![Benzenecarboximidamide,4,4'-[(2-oxo-1,3-cycloheptanediylidene)dimethylidyne]bis-](/img/structure/B1514350.png)
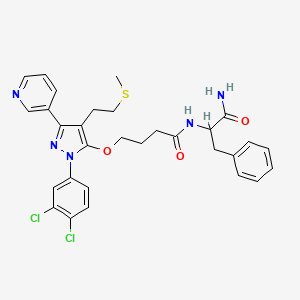

![2-Bromo-7-methoxybenzo[d]thiazole](/img/structure/B1514356.png)
![2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane](/img/structure/B1514373.png)
![ethyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1514374.png)
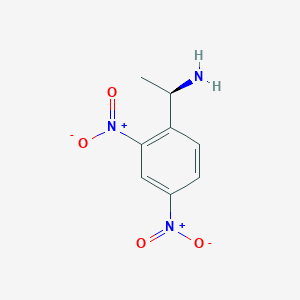
![Imidazo[1,2-b]pyridazine-6-carboxylic acid hydrochloride](/img/structure/B1514376.png)
